molecular formula C16H14N4O4 B14181414 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-nitrophenyl)amino]-, ethyl ester

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-nitrophenyl)amino]-, ethyl ester

Cat. No.: B14181414
M. Wt: 326.31 g/mol
InChI Key: RUKQEORXASGWGE-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-nitrophenyl)amino]-, ethyl ester is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes, including cell proliferation, differentiation, and angiogenesis .

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-nitrophenyl)amino]-, ethyl ester involves several steps. One common synthetic route includes the following steps :

    Formation of the Pyrrolo[2,3-b]pyridine Core: This step typically involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-b]pyridine core.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through various chemical reactions, such as oxidation or carboxylation.

    Attachment of the 4-[(4-nitrophenyl)amino] Group: This step involves the coupling of the nitrophenyl group to the pyrrolo[2,3-b]pyridine core using suitable reagents and conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-nitrophenyl)amino]-, ethyl ester undergoes various chemical reactions, including :

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-nitrophenyl)amino]-, ethyl ester has several scientific research applications, including :

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, particularly as an inhibitor of FGFRs, which are involved in various cellular processes.

    Medicine: Due to its inhibitory effects on FGFRs, the compound is being investigated for its potential use in cancer therapy, as abnormal FGFR signaling is associated with several types of cancer.

    Industry: The compound may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-nitrophenyl)amino]-, ethyl ester involves its interaction with FGFRs. The compound binds to the receptor’s tyrosine kinase domain, inhibiting its activity and preventing downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways . This inhibition can lead to reduced cell proliferation, migration, and angiogenesis, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-nitrophenyl)amino]-, ethyl ester can be compared with other similar compounds, such as :

    1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and applications.

    FGFR Inhibitors: Other FGFR inhibitors, such as AZD4547 and Erdafitinib, have different chemical structures but similar mechanisms of action. The unique structure of this compound may offer advantages in terms of selectivity and potency.

Properties

Molecular Formula

C16H14N4O4

Molecular Weight

326.31 g/mol

IUPAC Name

ethyl 4-(4-nitroanilino)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C16H14N4O4/c1-2-24-16(21)14-9-12-13(7-8-17-15(12)19-14)18-10-3-5-11(6-4-10)20(22)23/h3-9H,2H2,1H3,(H2,17,18,19)

InChI Key

RUKQEORXASGWGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CN=C2N1)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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